5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole 5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole
Brand Name: Vulcanchem
CAS No.: 1094328-52-5
VCID: VC3376446
InChI: InChI=1S/C10H11ClN4/c1-7-4-3-5-8(2)10(7)15-9(6-11)12-13-14-15/h3-5H,6H2,1-2H3
SMILES: CC1=C(C(=CC=C1)C)N2C(=NN=N2)CCl
Molecular Formula: C10H11ClN4
Molecular Weight: 222.67 g/mol

5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole

CAS No.: 1094328-52-5

Cat. No.: VC3376446

Molecular Formula: C10H11ClN4

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole - 1094328-52-5

Specification

CAS No. 1094328-52-5
Molecular Formula C10H11ClN4
Molecular Weight 222.67 g/mol
IUPAC Name 5-(chloromethyl)-1-(2,6-dimethylphenyl)tetrazole
Standard InChI InChI=1S/C10H11ClN4/c1-7-4-3-5-8(2)10(7)15-9(6-11)12-13-14-15/h3-5H,6H2,1-2H3
Standard InChI Key JQSXZNDTNJEIBA-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)N2C(=NN=N2)CCl
Canonical SMILES CC1=C(C(=CC=C1)C)N2C(=NN=N2)CCl

Introduction

Structural and Physical Properties

Chemical Structure and Composition

5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole features a tetrazole ring with a chloromethyl group attached at the C-5 position and a 2,6-dimethylphenyl substituent at the N-1 position. The molecular formula is C11H13ClN4. The tetrazole ring consists of four nitrogen atoms and one carbon atom in a five-membered heterocyclic arrangement. The nitrogen atoms are arranged sequentially, creating a highly polar moiety with multiple potential hydrogen bond acceptor sites.

PropertyEstimated ValueBasis
Physical AppearanceWhite to off-white crystalline solidCommon for tetrazole derivatives
Molecular Weight236.70 g/molCalculated from C11H13ClN4
Melting Point175-185°CBased on related compounds; 5-(2-chlorophenyl)-1H-tetrazole melts at 179-180°C
Density~1.3-1.5 g/cm³Comparable to 5-(2-chlorophenyl)-1H-tetrazole (1.4 g/cm³)
SolubilitySparingly soluble in water; Soluble in organic solvents like DMF, DMSOCharacteristic of substituted tetrazoles
Boiling Point>350°C (with decomposition)Based on 5-(2-chlorophenyl)-1H-tetrazole (367.5°C)

The presence of the nonpolar 2,6-dimethylphenyl group likely enhances the lipophilicity of the compound compared to simple tetrazoles, potentially improving its membrane permeability in biological systems. Conversely, the tetrazole ring contributes significant polarity, creating an amphiphilic molecule with varied solubility characteristics.

Synthesis Methods

General Routes for Tetrazole Synthesis

The synthesis of tetrazole derivatives typically follows several established routes, with the [3+2] cycloaddition of azides with nitriles being the most conventional method for preparing 5-substituted tetrazoles . Based on the available literature on tetrazole synthesis, several approaches could be adapted for the preparation of 5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole.

Modern Synthetic Approaches

Recent advances in tetrazole synthesis include microwave-assisted methods and the use of heterogeneous catalysts, which offer advantages such as shorter reaction times, enhanced yields, and improved purity . Several catalytic systems that could be adapted for the synthesis of 5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole include:

  • Scandium triflate-catalyzed reactions in water/isopropanol mixtures under microwave irradiation, which have yielded 5-substituted tetrazoles with yields of up to 100% .

  • Bismuth chloride as a catalyst under similar conditions, which has also provided excellent yields (up to 99%) .

  • Metal nanoparticles such as Pd/Co nanoparticles decorated on multi-walled carbon nanotubes, which have facilitated rapid synthesis (approximately 10 minutes) with excellent yields (90-99%) .

Specific Synthesis for 5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole

For the specific target compound, a plausible synthetic route would involve:

  • Preparation of the appropriate nitrile precursor containing the chloromethyl group.

  • Reaction with sodium azide under appropriate catalytic conditions.

  • N-alkylation with 2,6-dimethylphenyl halide to introduce the specific aryl substituent at the N-1 position.

Alternatively, the synthesis might begin with the formation of a 5-substituted tetrazole, followed by subsequent derivatization to introduce both the chloromethyl and dimethylphenyl groups:

StepReagentsConditionsExpected Yield
Nitrile preparationChloroacetonitrile, baseRoom temperature, 2-4 hours70-85%
Tetrazole formationSodium azide, SnCl2 (10 mol%)DMF, 120°C, 6 hours85-90%
N-alkylation2,6-dimethylphenyl bromide, baseDMF, 60-80°C, 12 hours65-75%
PurificationColumn chromatography or recrystallization-90-95%

A variant of this synthesis could utilize the SnCl2-catalyzed procedure described in the literature, which has successfully produced various tetrazole derivatives in good to excellent yields . The general procedure for this approach involves reacting a nitrile with sodium azide in the presence of a catalytic amount of SnCl2 in DMF under inert atmosphere at 120°C for approximately 6 hours .

Chemical Properties and Reactivity

Acid-Base Properties

Application AreaPotential UseRelevant Properties
Coordination ChemistryMetal complexation agentsMultiple nitrogen atoms as coordination sites
Material ScienceComponents in energetic materialsHigh nitrogen content, thermal stability
AgrochemistryPesticides or plant growth regulatorsMetabolic stability, structural uniqueness
Analytical ChemistryDerivatization reagentsReactive chloromethyl group
CatalysisLigands for metal catalystsNitrogen-rich structure with spatial arrangement

The specific combination of the tetrazole ring with the chloromethyl and 2,6-dimethylphenyl substituents creates a unique structural motif that could exhibit properties and applications distinct from simpler tetrazole derivatives.

Research Status and Challenges

Current Research Status

Research on tetrazole derivatives has been active and diverse, with significant attention given to their synthesis methodologies and potential applications. The development of more efficient, environmentally friendly synthetic routes has been a major focus, with advances in catalytic systems, microwave-assisted synthesis, and heterogeneous catalysis . These advances have made tetrazole synthesis more accessible and practical for both research and industrial applications.

Research on specific tetrazole derivatives has largely been driven by their potential pharmaceutical applications. The bioisosteric relationship between tetrazoles and carboxylic acids has led to the incorporation of tetrazole moieties in various drug candidates, particularly in areas such as hypertension management and anti-inflammatory therapeutics.

Challenges and Future Directions

Several challenges and opportunities exist in the research and development of compounds like 5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole:

  • Synthetic challenges: Although numerous methods for tetrazole synthesis have been developed, the specific combination of substituents in this compound may present synthetic difficulties, particularly in terms of regioselectivity during N-alkylation. Further refinement of synthetic protocols specific to this compound would be valuable.

  • Detailed structural characterization: Comprehensive characterization using techniques such as X-ray crystallography, advanced NMR studies, and computational modeling would provide valuable insights into the compound's three-dimensional structure and conformational preferences.

  • Structure-activity relationship studies: Systematic modification of the chloromethyl and dimethylphenyl substituents could generate libraries of analogues with potentially varied biological activities, contributing to a better understanding of structure-activity relationships.

  • Exploration of novel applications: While tetrazoles have established applications in pharmaceutical chemistry, exploration of newer fields such as materials science, catalysis, and chemical biology could uncover novel applications for this specific derivative.

  • Safety and handling considerations: Given the high nitrogen content of tetrazoles, comprehensive safety assessments would be necessary, particularly for large-scale synthesis or applications in materials where stability under various conditions is critical.

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